5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Description
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C24H23ClN2O4S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Crystal Structure Analysis
The Annular Tautomerism of Curcuminoid NH-pyrazoles : The study investigated the tautomerism of NH-pyrazoles, revealing that compounds with phenol residues form complex hydrogen bond patterns, influencing their crystallization and solid-state properties. Such insights into tautomerism and hydrogen bonding are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in materials science and molecular engineering (Cornago et al., 2009).
Structural Characterization and Antimicrobial Activity
Synthesis and Structural Characterization of Pyrazole Derivatives : This research focused on the synthesis and X-ray diffraction analysis of isostructural pyrazole derivatives, contributing to the understanding of their molecular conformation and potential as antimicrobial agents (Kariuki et al., 2021).
Computational Analysis and Drug Design
Molecular Structure, Electronic, Chemical, and Spectroscopic Studies : A detailed computational study of a pyrazole derivative was conducted, including DFT analysis, molecular orbital analysis, and spectroscopic characterization. Such computational studies aid in predicting the reactivity, stability, and potential biological activities of pyrazole compounds, useful for drug design and material science applications (Pathade et al., 2020).
Fluorescent Properties and Sensing Applications
Fluorescent Chemosensors Based on Pyrazoline Derivatives : The synthesis and photophysical investigation of pyrazoline derivatives demonstrate their potential as fluorescent chemosensors for metal ions, highlighting the application of pyrazole compounds in environmental monitoring and analytical chemistry (Khan, 2020).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16-8-11-18(12-9-16)32(28,29)27-22(19-6-4-5-7-20(19)25)15-21(26-27)17-10-13-23(30-2)24(14-17)31-3/h4-14,22H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVBZJHQXMSROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.